GSK-3β Inhibitory Potency: 3,4-Dimethylphenyl-Derived Conjugate 3n Is the Most Potent Among 18 Pyrimidin-4-One-Triazole Congeners
The target compound serves as the direct synthetic precursor to compound 3n (2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-one). In a head-to-head comparison within a library of 18 pyrimidin-4-one-1,2,3-triazole conjugates, compound 3n exhibited the most potent in vitro GSK-3β inhibitory activity (IC₅₀ = 82 nM) [1]. Compounds 3g, 3j, and 3r also displayed significant inhibition but were less potent than 3n [1]. In the in vivo forced swim test (FST) in mice, compound 3n at 50 mg/kg produced a significant reduction in immobility time comparable to fluoxetine (a clinically used antidepressant) [1]. The molecular docking studies revealed that the 3,4-dimethylphenyl triazole fragment contributes to crucial hydrogen-bond interactions with Val 135 and Lys 183 residues in the GSK-3β active site [1].
| Evidence Dimension | In vitro GSK-3β enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 3n (derived from target compound): IC₅₀ = 82 nM |
| Comparator Or Baseline | Compounds 3g, 3j, 3r (differing N1-aryl substituents): IC₅₀ values higher than 82 nM (ranked less potent than 3n among 18 congeners); fluoxetine: used as in vivo behavioral comparator at 50 mg/kg |
| Quantified Difference | 3n is the most potent in the series (IC₅₀ = 82 nM), outperforming 17 other triazole conjugates with different N1-aryl groups |
| Conditions | In vitro GSK-3β enzyme inhibition assay (10 µL test compound in DMSO, diluted with assay buffer, 30 °C); in vivo forced swim test (FST) in mice at 50 mg/kg oral dose |
Why This Matters
For GSK-3β inhibitor lead optimization programs, procurement of the 3,4-dimethylphenyl triazole-methanol building block enables direct access to the most potent chemotype identified in this published series, while substitution with unsubstituted phenyl or mono-methyl analogs would generate derivatives with unknown and potentially inferior potency.
- [1] Khan I, Tantray MA, Hamid H, Alam MS, Kalam A, Hussain F, Dhulap A. Synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Bioorganic Chemistry. 2016;68:41-55. doi:10.1016/j.bioorg.2016.07.007 View Source
